Flumizole

Vue d'ensemble

Description

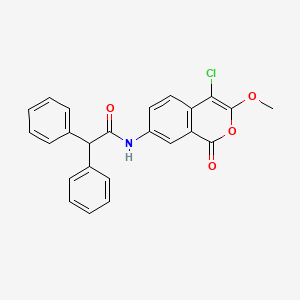

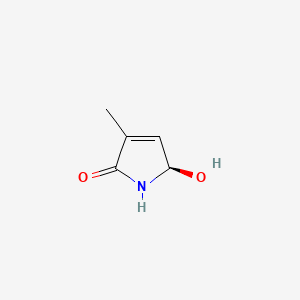

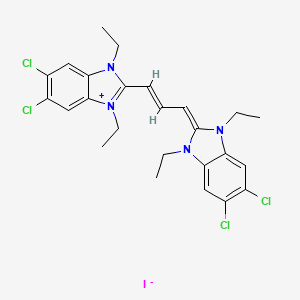

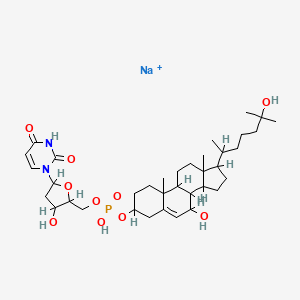

Flumizole est un anti-inflammatoire non stéroïdien (AINS) reconnu pour ses puissantes propriétés anti-inflammatoires. Il agit en inhibant l'enzyme cyclooxygénase (COX), qui joue un rôle crucial dans le processus inflammatoire . La structure chimique de this compound est caractérisée par la présence d'un groupe trifluorométhyle et de deux groupes méthoxyphényle liés à un cycle imidazole .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Flumizole est synthétisé par un processus en plusieurs étapes impliquant la formation du cycle imidazole et des réactions de substitution ultérieures. Les étapes clés comprennent:

Formation du Cycle Imidazole : Le cycle imidazole est généralement formé par condensation du glyoxal avec de l'ammoniac et du formaldéhyde.

Réactions de Substitution : Le groupe trifluorométhyle et les groupes méthoxyphényle sont introduits par des réactions de substitution nucléophile.

Méthodes de Production Industrielle : La production industrielle de this compound implique l'augmentation de l'échelle des voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour garantir une pureté et un rendement élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation et la chromatographie .

Types de Réactions:

Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxyphényle, conduisant à la formation de quinones.

Réduction : Le cycle imidazole peut être réduit dans des conditions spécifiques, bien que cela soit moins courant.

Substitution : this compound est connu pour subir des réactions de substitution nucléophile, en particulier au niveau du groupe trifluorométhyle.

Réactifs et Conditions Courants:

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des bases fortes comme l'hydrure de sodium et des solvants comme le diméthylsulfoxyde sont souvent utilisés.

Principaux Produits:

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés imidazole réduits.

Substitution : Divers composés imidazole substitués.

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications dans la recherche scientifique:

Chimie : Utilisé comme composé modèle pour étudier les effets des groupes trifluorométhyle et méthoxyphényle sur la réactivité chimique.

Biologie : Investigé pour ses propriétés anti-inflammatoires et ses effets potentiels sur les voies de signalisation cellulaire.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies inflammatoires telles que l'arthrite.

Industrie : Utilisé dans le développement de nouveaux AINS et composés apparentés.

5. Mécanisme d'Action

This compound exerce ses effets en inhibant l'enzyme cyclooxygénase (COX), impliquée dans la conversion de l'acide arachidonique en prostaglandines. Les prostaglandines sont des médiateurs de l'inflammation, de la douleur et de la fièvre. En inhibant la COX, this compound réduit la production de prostaglandines, atténuant ainsi l'inflammation et la douleur . Les cibles moléculaires comprennent les enzymes COX-1 et COX-2, avec une plus grande sélectivité pour la COX-2 .

Composés Similaires:

Ibuprofène : Un autre AINS qui inhibe les enzymes COX mais qui a une structure chimique différente.

Diclofénac : Un AINS puissant avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Naproxène : Un AINS avec une demi-vie plus longue que celle de this compound.

Unicité de this compound : La combinaison unique de groupes trifluorométhyle et méthoxyphényle de this compound contribue à son profil pharmacologique distinct. Ces caractéristiques structurelles améliorent sa puissance anti-inflammatoire et sa sélectivité pour la COX-2, ce qui en fait un composé précieux dans le développement de nouveaux agents thérapeutiques .

Applications De Recherche Scientifique

Flumizole has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of trifluoromethyl and methoxyphenyl groups on chemical reactivity.

Biology: Investigated for its anti-inflammatory properties and potential effects on cellular signaling pathways.

Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as arthritis.

Industry: Utilized in the development of new NSAIDs and related compounds.

Mécanisme D'action

Flumizole exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, with a higher selectivity for COX-2 .

Comparaison Avec Des Composés Similaires

Ibuprofen: Another NSAID that inhibits COX enzymes but has a different chemical structure.

Diclofenac: A potent NSAID with a similar mechanism of action but different pharmacokinetic properties.

Naproxen: An NSAID with a longer half-life compared to Flumizole.

Uniqueness of this compound: this compound’s unique combination of trifluoromethyl and methoxyphenyl groups contributes to its distinct pharmacological profile. These structural features enhance its anti-inflammatory potency and selectivity for COX-2, making it a valuable compound in the development of new therapeutic agents .

Propriétés

IUPAC Name |

4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c1-24-13-7-3-11(4-8-13)15-16(23-17(22-15)18(19,20)21)12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYFPDBMMYUPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=C(N2)C(F)(F)F)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190204 | |

| Record name | Flumizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36740-73-5 | |

| Record name | Flumizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36740-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036740735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YQF944N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)